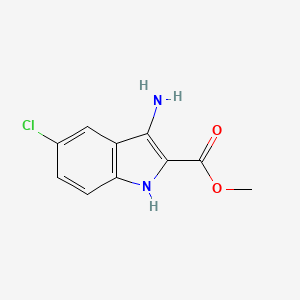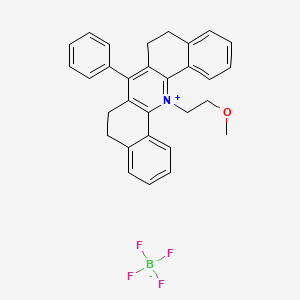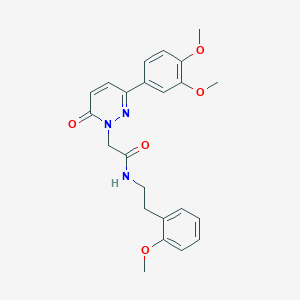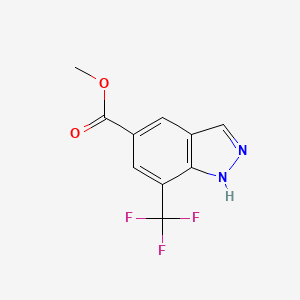
methyl 3-amino-5-chloro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-amino-5-chloro-1H-indole-2-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Various methods have been reported for the synthesis of indoles, for example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of “methyl 3-amino-5-chloro-1H-indole-2-carboxylate” consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been found to react with a variety of enzymes and proteins, which in many cases, inhibits their activity . For instance, the presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins .Physical And Chemical Properties Analysis
“Methyl 3-amino-5-chloro-1H-indole-2-carboxylate” has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 . More detailed physical and chemical properties may require specific experimental measurements or computational modeling.科学的研究の応用
Anticancer Activity
Indole derivatives, including methyl 3-amino-5-chloro-1H-indole-2-carboxylate, have shown promising anticancer properties. Researchers investigate their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
Antimicrobial Properties
Indoles exhibit antimicrobial effects against bacteria, fungi, and viruses. Methyl 3-amino-5-chloro-1H-indole-2-carboxylate may serve as a scaffold for designing novel antimicrobial agents. Researchers explore its activity against drug-resistant pathogens and its potential in combating infectious diseases .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective properties. Methyl 3-amino-5-chloro-1H-indole-2-carboxylate might play a role in preserving neuronal health, potentially benefiting conditions like Alzheimer’s disease or Parkinson’s disease .
Anti-inflammatory Agents
Inflammation contributes to various diseases. Indoles, including our compound of interest, possess anti-inflammatory properties. Researchers investigate their potential in managing inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel diseases .
Organic Synthesis and Medicinal Chemistry
The indole scaffold serves as a valuable building block in organic synthesis. Methyl 3-amino-5-chloro-1H-indole-2-carboxylate can be modified to create diverse derivatives with specific pharmacological activities. Medicinal chemists explore its structure-activity relationships to design optimized drug candidates .
Plant Growth Regulators
Indole-3-acetic acid (IAA), a natural plant hormone, is derived from tryptophan. Although not directly related to our compound, the indole moiety plays a crucial role in plant growth regulation. Researchers study synthetic indole derivatives for their potential as plant growth regulators, impacting crop yield and stress tolerance .
作用機序
Target of Action
Methyl 3-amino-5-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific compound and its targets . They interact with their targets, causing various changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a range of downstream effects . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
将来の方向性
特性
IUPAC Name |
methyl 3-amino-5-chloro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHYLGFLCQKTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-5-chloro-1H-indole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B3018975.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)
![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)



![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)